molecular formula C17H13ClN2O3 B2825105 [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate CAS No. 343374-66-3

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate

Cat. No.: B2825105
CAS No.: 343374-66-3
M. Wt: 328.75
InChI Key: IPCFIQPBQANGGF-UHFFFAOYSA-N
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Description

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Scientific Research Applications

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoxazoles is the cycloisomerization of α,β-acetylenic oximes using AuCl3 as a catalyst under moderate reaction conditions . Another approach involves the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Mechanism of Action

The mechanism of action of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby disrupting normal cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its isoxazole ring and carbamate group make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c18-13-8-6-12(7-9-13)16-10-15(20-23-16)11-22-17(21)19-14-4-2-1-3-5-14/h1-10H,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCFIQPBQANGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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